![molecular formula C9H15N3O B1651331 3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine CAS No. 1258826-83-3](/img/structure/B1651331.png)
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of an oxadiazole ring substituted with a methyl group and a piperidin-3-ylmethyl group, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with methyl isocyanate to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at the methyl-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(Piperidin-3-ylmethyl)-1,2,4-oxadiazole
- 5-Methyl-1,2,4-oxadiazole
Uniqueness
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is unique due to the presence of both a methyl group and a piperidin-3-ylmethyl group on the oxadiazole ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable scaffold for further research and development .
Propriétés
Numéro CAS |
1258826-83-3 |
|---|---|
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
181.23 |
Nom IUPAC |
5-methyl-3-(piperidin-3-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-7-11-9(12-13-7)5-8-3-2-4-10-6-8/h8,10H,2-6H2,1H3 |
Clé InChI |
UIVPKOOMHSYUNJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)CC2CCCNC2 |
SMILES canonique |
CC1=NC(=NO1)CC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


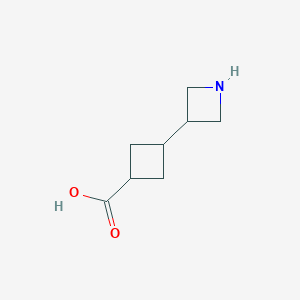
![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B1651253.png)
![tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1651254.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1651255.png)
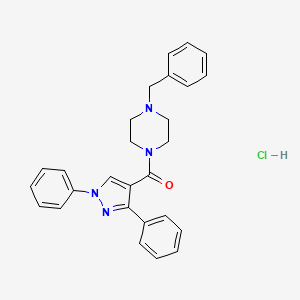
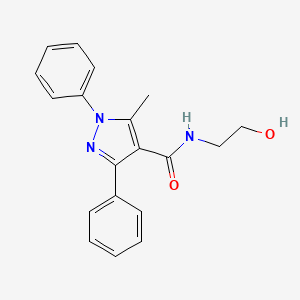
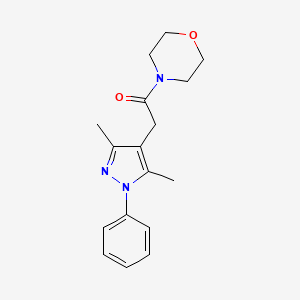
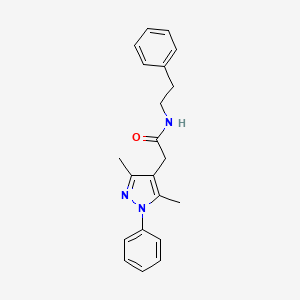
![4-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1651261.png)
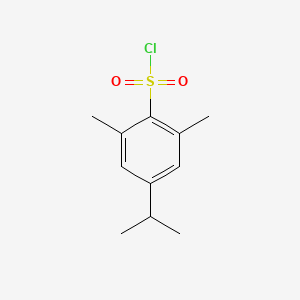
![1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B1651264.png)
![Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-](/img/structure/B1651265.png)
![(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1651266.png)
![7,7-Difluorobicyclo[4.1.0]heptan-2-amine](/img/structure/B1651270.png)
